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molecular formula C8H9NO3 B104335 4-Amino-3-methoxybenzoic acid CAS No. 2486-69-3

4-Amino-3-methoxybenzoic acid

Cat. No. B104335
M. Wt: 167.16 g/mol
InChI Key: JNFGLYJROFAOQP-UHFFFAOYSA-N
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Patent
US05356926

Procedure details

Following a procedure analogous to Example 12, 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid (230 mg, 0.86 mmol) and methyl 4-amino-3-methoxybenzoate (310 mg, 1.38 mM) [obtained by esterification of 4-amino-3-methoxybenzoic acid (Aldrich) with MeOH/AcC1]provides 269 mg (73%) of product; mp 278° C. dec. Saponification of 100 mg of methyl 3-methoxy-4-[[[5-methoxy-3-(1-methylethoxy)benzo [b]thien-2-yl]carbonyl]amino]benzoate gives 48 mg (50%) of product; mp 278°-281° C. dec.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC2SC(C(O)=O)=C(OC(C)C)C=2C=1.[NH2:19][C:20]1[CH:29]=[CH:28][C:23]([C:24]([O:26]C)=[O:25])=[CH:22][C:21]=1[O:30][CH3:31]>CO>[NH2:19][C:20]1[CH:29]=[CH:28][C:23]([C:24]([OH:26])=[O:25])=[CH:22][C:21]=1[O:30][CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid
Quantity
230 mg
Type
reactant
Smiles
COC1=CC2=C(SC(=C2OC(C)C)C(=O)O)C=C1
Step Three
Name
Quantity
310 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 269 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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